molecular formula C10H12O B1198909 1-Phenyl-3-buten-1-ol CAS No. 936-58-3

1-Phenyl-3-buten-1-ol

Cat. No.: B1198909
CAS No.: 936-58-3
M. Wt: 148.2 g/mol
InChI Key: RGKVZBXSJFAZRE-UHFFFAOYSA-N
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Description

1-Phenyl-3-buten-1-ol is an aromatic alcohol with the chemical formula C10H12O. It is characterized by a phenyl group attached to a butenol chain, making it an unsaturated compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-buten-1-ol can be synthesized through various methods. One common synthetic route involves the reaction between allyl acetate and benzaldehyde. This reaction typically uses indium iodide and tetrakis(triphenylphosphine)nickel(0) as catalysts in various solvents at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-buten-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenyl-3-buten-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-buten-1-ol involves its interaction with various molecular targets. As an aromatic alcohol, it can participate in hydrogen bonding and π-π interactions. These interactions can influence its reactivity and binding affinity with biological molecules. The pathways involved often include enzymatic transformations and metabolic processes .

Comparison with Similar Compounds

    3-Buten-1-ol: An unsaturated alcohol with a similar structure but without the phenyl group.

    4-Phenyl-3-buten-2-one: A related compound with a ketone functional group instead of a hydroxyl group.

    3-Phenyl-2-propyn-1-ol: A compound with a triple bond in the carbon chain .

Uniqueness: 1-Phenyl-3-buten-1-ol is unique due to its combination of an aromatic ring and an unsaturated alcohol chain. This structure imparts distinct chemical properties, such as enhanced reactivity in oxidation and substitution reactions compared to its saturated counterparts .

Properties

IUPAC Name

1-phenylbut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKVZBXSJFAZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873266
Record name 4-Phenyl-1-buten-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936-58-3
Record name 1-Phenyl-3-buten-1-ol
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Record name 4-Phenyl-1-buten-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylbut-3-en-1-ol
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Synthesis routes and methods I

Procedure details

Water (0.25 ml) was added to this silica gel supporting scandium (75 mg), and while stirring, 4-phenyl-2-butanone (0.25 mmol) and tetraallyltin (0.125 mmol) were continuously added. The mixture was stirred at 40° C. for 24 hours. The mixture was returned to room temperature, and then was extracted four times by a decantation method using hexane. The solvent was distilled off under reduced pressure, and then the residue was purified by silica gel thin layer chromatography, to obtain the target product, 1-phenyl-3-buten-1-ol. Yield 98%.
Quantity
0.25 mmol
Type
reactant
Reaction Step One
Quantity
0.125 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
75 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The following procedure for the preparation of allylpinacolboronate ester is representative. A 25-mL round-bottom flask equipped with a magnetic stir bar was charged with magnesium turnings (0.04 g, 1.65 mmol) and fitted with a rubber septum. The flask was purged with argon and charged with dry THF (2.3 mL) followed by PinBH (0.199 mL, 1.37 mmol). To the reaction mixture allylbromide (0.116 mL, 1.37 mmol) was added drop wise with constant stirring over five minutes at 25° C. After stirring for 30 min at 25° C., a second equivalent of allylbromide (0.116 mL, 1.37 mmol) was added. After 90 min of stirring at 25° C. the magnesium turnings were fully consumed and 11B NMR analysis confirmed the complete formation of allylpinacolboronate. Benzaldehyde (0.138 mL, 1.37 mmol) was then added and the reaction mixture was stirred for addition 12 h at 25° C. The reaction mixture was then diluted with hexane (5 mL), quenched with aqueous 1 M HCl (5 mL) and transferred to a separatory funnel. The organic layer was washed with aqueous 1 M NaOH (2×5 mL) and DI water (2×3 mL). The combined organic layers were dried over anhydrous MgSO4, filtered, and dried under vacuo (25° C., 1 Torr) to afford 1-phenyl-3-buten-1-ol as a clear colorless oil; 94.5% (0.190 g). The results for the other allylpinacolborane esters prepared by this method are summarized in Table 3.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
reactant
Reaction Step Two
Quantity
0.116 mL
Type
reactant
Reaction Step Three
Quantity
0.116 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.138 mL
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To 0.90 ml (3.0 mmol) of tetraisopropoxytitanium and 5 ml of n-butyl ether solution containing allyl bromide (3.0 mmol) was added dropwise at −78° C. 6.2 ml of 0.97M n-butyl ether solution containing isopropylmagnesium bromide (6.0 mmol). After stirring at −50° C. to −40° C. for 1 hour, the reaction liquid was given 0.21 ml (2.1 mmol) of benzaldehyde and heated to 0° C. over 30 minutes. With 10 ml of 3N hydrochloric acid added, the solution was heated to room temperature and separated into layers. The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate. After drying with anhydrous magnesium sulfate, the solution was freed of solvent by vacuum distillation. The residues were purified by silica gel chromatography. Thus there was obtained 252 mg of 1-phenyl-3-buten-1-ol (81% yields based on benzaldehyde).
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
3 mmol
Type
reactant
Reaction Step Three
Quantity
0.9 mL
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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